Hydroxy Saxagliptin-13C3 is a stable isotope-labeled derivative of hydroxy saxagliptin, which is a metabolite of saxagliptin, a drug primarily used in the management of type 2 diabetes mellitus. The compound is classified under the category of dipeptidyl peptidase-4 inhibitors, which function to enhance insulin secretion and reduce glucagon release. Hydroxy Saxagliptin-13C3 is particularly valuable in pharmacokinetic studies due to its carbon-13 labeling, allowing for precise tracking within biological systems.
Hydroxy Saxagliptin-13C3 can be synthesized through various chemical processes that incorporate carbon-13 isotopes into the saxagliptin molecule. It is commercially available from chemical suppliers and research institutions specializing in synthetic compounds.
The synthesis of Hydroxy Saxagliptin-13C3 typically involves the following steps:
The synthesis may involve reactions such as:
Hydroxy Saxagliptin-13C3 has a complex molecular structure characterized by multiple functional groups, including an amine and hydroxyl groups. The presence of carbon-13 isotopes alters its mass but does not significantly change its chemical properties.
Hydroxy Saxagliptin-13C3 can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Hydroxy Saxagliptin-13C3 functions primarily by inhibiting dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resultant effect enhances insulin secretion while suppressing glucagon release, thereby contributing to improved glycemic control in individuals with type 2 diabetes mellitus.
The compound is temperature-sensitive and should be stored under controlled conditions (2 - 8 °C) to maintain stability.
Hydroxy Saxagliptin-13C3 is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic analyses. Its unique labeling with carbon isotopes allows researchers to trace its pathway within biological systems, providing insights into its metabolism and efficacy as a therapeutic agent for managing type 2 diabetes mellitus. Additionally, it serves as a reference material for analytical chemistry applications, ensuring accurate data analysis in drug development processes.
Isotopic labeling of the 3-hydroxyadamantylglycine moiety in Hydroxy Saxagliptin-¹³C₃ leverages enzyme-catalyzed reductive amination as the cornerstone strategy. The process employs a co-expressed dual-enzyme system in Escherichia coli:
Key innovations address historical limitations:
Table 1: Isotope Incorporation Methods for Hydroxy Saxagliptin-¹³C₃ Synthesis
Method | Isotope Position | Precursor | Yield | Purity |
---|---|---|---|---|
Enzymatic Reductive Amination | Adamantyl-C1, C2, C3 | Keto acid-¹³C₃ | 95% | >99% ee |
Chemical Synthesis | Cyanide/amine groups | ¹³C-Phosphoramidites | 60–70% | 95% ee |
Metabolic Labeling | Uniform | ¹³C-Glucose | 30–40% | Variable |
Preserving (S)-stereochemistry during isotopic labeling necessitates enzyme engineering and reaction parameter control:
Critical challenges include:
Integrated processing reduces purification losses and accelerates ¹³C₃-labeled metabolite production:
Table 2: Telescoped Synthesis Performance Metrics
Parameter | Batch Process | Telescoped Process | Improvement |
---|---|---|---|
Reaction Time | 24 h | 12 h | 50% reduction |
Intermediate Isolations | 3 | 0 | 100% reduction |
Overall Yield | 68% | 91% | 34% increase |
Purity | 95% | 99% | 4% increase |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2